1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-12-4-2-1-3-11(12)9-20(18,19)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNEWUYJCSWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H16ClNO2S
- Molecular Weight : 287.79 g/mol
The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The sulfonyl group is particularly significant for its ability to enhance binding affinity to target proteins.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is critical in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels are beneficial.
Biological Activities
The compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have shown that related piperidine derivatives demonstrate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its potential as an antioxidant agent.
- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of synthesized piperidine derivatives, this compound exhibited significant inhibitory activity against several bacterial strains. The results were summarized in the following table:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 25 |
| Bacillus subtilis | 18 | 20 |
| Escherichia coli | 10 | 30 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound. It was found that:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 15.0 |
These findings suggest that the compound could serve as a lead for developing new therapeutics targeting these enzymes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest it has moderate bioavailability and an appropriate half-life for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at the Carboxylic Acid Position
Methyl 1-[(2-Chlorobenzyl)sulfonyl]-4-piperidinecarboxylate
- Structure : The carboxylic acid is esterified to a methyl ester.
- Molecular Formula: C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.81 g/mol
- This derivative is often used as a synthetic intermediate .
1-[(2-Chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide
- Structure : The carboxylic acid is replaced with a cycloheptylamide.
- Molecular Formula : C₂₀H₂₇ClN₂O₃S
- Cycloheptyl substitution may alter pharmacokinetics due to enhanced lipophilicity .
Substitutions on the Sulfonyl-Benzyl Group
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic Acid
- Structure : Fluorine replaces chlorine at the benzyl position.
- Molecular Formula: C₁₃H₁₆FNO₄S
- Molecular Weight : 301.33 g/mol
- Key Differences : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and alter electronic interactions with biological targets. However, this compound is discontinued in commercial catalogs .
1-[(5-Chlorothien-2-yl)sulfonyl]piperidine-4-carboxylic Acid
- Structure : A thiophene ring replaces the benzene ring.
- Molecular Formula: C₁₀H₁₂ClNO₄S₂
- Molecular Weight : 309.79 g/mol
Core Piperidine Modifications
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
- Structure : A benzoyl group replaces the sulfonyl-benzyl group.
- Molecular Formula: C₁₃H₁₄ClNO₃
- Molecular Weight : 267.7 g/mol
- Solubility: Slightly soluble in chloroform and methanol.
1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic Acid
Data Table: Comparative Analysis
Research Implications
- Biological Activity : Sulfonyl derivatives generally exhibit improved metabolic stability compared to esters or amides. The 2-chlorobenzyl group’s ortho-substitution may enhance target specificity in enzyme inhibition .
- Synthetic Utility : Methyl esters and Boc-protected derivatives are critical intermediates in multi-step syntheses, enabling modular functionalization .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
- Formation or procurement of the piperidine-4-carboxylic acid scaffold
- Introduction of the sulfonyl group via sulfonylation of the piperidine nitrogen
- Functional group manipulations to obtain the final acid form
The overall synthetic approach is modular, allowing substitution of the sulfonyl chloride reagent to introduce different aryl or benzyl sulfonyl groups, such as the 2-chlorobenzyl moiety.
Formation of Piperidine-4-carboxylic Acid Core
The piperidine ring with a carboxylic acid at the 4-position is often prepared or sourced as ethyl piperidine-4-carboxylate or ethyl isonipecotate, which can be further transformed. For example:
- Ethyl isonipecotate is synthesized or purchased as a starting material.
- It can be converted into the corresponding piperidine-4-carboxylic acid by hydrolysis or retained as the ester for subsequent reactions.
A typical method reported involves refluxing ethyl isonipecotate with reagents to introduce substituents or convert functional groups.
Introduction of the 2-Chlorobenzylsulfonyl Group
The sulfonylation step involves reacting the piperidine nitrogen with 2-chlorobenzylsulfonyl chloride (or an analogous sulfonyl chloride reagent) under basic conditions to form the sulfonamide linkage. Key points include:
- The reaction is performed in an aqueous or organic medium.
- The pH is maintained alkaline (around 9-10) using bases such as sodium carbonate or triethylamine to facilitate nucleophilic attack by the piperidine nitrogen.
- The sulfonyl chloride is added slowly at low temperature (0–5 °C) to control reaction rate and prevent side reactions.
- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
This method parallels the synthesis of 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid where 4-chlorobenzenesulfonyl chloride is used.
Conversion to the Carboxylic Acid Form
If the starting material is an ester (e.g., ethyl piperidine-4-carboxylate), hydrolysis is performed to obtain the free carboxylic acid:
- Hydrolysis can be achieved under acidic or basic conditions.
- The reaction is monitored by TLC.
- The product precipitates upon acidification or solvent addition and is isolated by filtration.
Representative Preparation Procedure (Adapted)
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1. Sulfonylation | Piperidine-4-carboxylate (ethyl or acid form), 2-chlorobenzylsulfonyl chloride, Na2CO3 (15% aqueous), 0–5 °C, stirring for 3 hours | Maintain pH 9–10 during reaction; slow addition of sulfonyl chloride |
| 2. Isolation | Precipitation by addition of chilled water, filtration, washing, drying | Off-white solid obtained |
| 3. Hydrolysis (if starting from ester) | Acidic or basic hydrolysis (e.g., reflux with HCl or NaOH in water/ethanol) | Conversion of ester to carboxylic acid |
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): To monitor reaction progress.
- Infrared Spectroscopy (IR): Identification of sulfonyl (S=O) and carboxylic acid (C=O) functional groups.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR used to confirm substitution patterns on the piperidine ring and aromatic sulfonyl group.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
Research Findings and Optimization
- Maintaining alkaline pH during sulfonylation is critical to avoid hydrolysis of sulfonyl chloride and to ensure high yield.
- Slow addition of sulfonyl chloride at low temperature prevents side reactions and improves purity.
- Use of aqueous media with sodium carbonate as base is effective and environmentally benign compared to organic bases.
- Hydrolysis conditions must be optimized to avoid degradation of the sulfonamide bond.
- Continuous flow reactors and controlled temperature conditions have been reported to enhance scalability and reproducibility in industrial settings.
Comparative Notes on Related Compounds
Summary Table of Preparation Steps
| Step Number | Description | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation or procurement of piperidine-4-carboxylate | Ethyl piperidine-4-carboxylate or ethyl isonipecotate | Commercial or synthesized | Ester intermediate |
| 2 | Sulfonylation of piperidine nitrogen | 2-Chlorobenzylsulfonyl chloride, Na2CO3 (15%), water | 0–5 °C, pH 9–10, 3 hours | Sulfonamide intermediate |
| 3 | Hydrolysis of ester to acid | HCl or NaOH, reflux | Acidic or basic hydrolysis | Final acid product |
| 4 | Purification and isolation | Filtration, washing, drying | Ambient temperature | Pure this compound |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two critical steps: (1) piperidine ring functionalization (e.g., sulfonylation using 2-chlorobenzenesulfonyl chloride in the presence of triethylamine) and (2) carboxylic acid group introduction (e.g., hydrolysis of an ester intermediate with aqueous NaOH under reflux). Optimization includes controlling stoichiometry, solvent selection (e.g., dichloromethane for sulfonylation), and reaction time. Evidence from analogous sulfonylpiperidine syntheses suggests yields improve with slow reagent addition and inert atmospheres .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques :
- NMR Spectroscopy : Compare H and C NMR data to literature values (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~170 ppm for carboxylic acid carbonyl) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 303.76 for CHClNOS) and fragmentation patterns .
- Melting Point Analysis : Sharp melting points (e.g., 162–163°C for similar derivatives) indicate purity .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in polar solvents like water but dissolves in DMSO or methanol. For biological assays, pre-dissolve in DMSO (<5% v/v) to avoid solvent interference. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) under basic conditions .
Q. How does the 2-chlorobenzylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the piperidine ring for nucleophilic attack. For example, in cross-coupling reactions, the sulfonyl moiety stabilizes transition states, enabling regioselective substitutions at the piperidine nitrogen or adjacent carbons. Reaction monitoring via TLC or HPLC is critical to track intermediates .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data between this compound and its 4-chlorobenzylsulfonyl analogue?
- Methodological Answer : Contradictions may arise from differences in steric hindrance (2-chloro vs. 4-chloro positioning) or electronic effects altering target binding. Conduct:
- Molecular Docking Studies : Compare binding affinities with target proteins (e.g., carbonic anhydrase isoforms).
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain bioavailability variations .
Q. How can computational methods predict regioselectivity in sulfonylation reactions of piperidine derivatives?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify kinetic vs. thermodynamic control. For example, calculations on sulfonyl chloride attack angles reveal preferential substitution at the piperidine nitrogen due to lower activation energy. Validate predictions with experimental C NMR shifts of reaction intermediates .
Q. What experimental designs resolve conflicting NMR data for sulfonylpiperidine derivatives in different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl) can obscure proton assignments. Use:
- Variable Temperature NMR : To reduce signal broadening from hydrogen bonding.
- COSY/NOESY Experiments : To confirm spatial correlations between protons, especially for diastereotopic groups .
Q. How does the carboxylic acid moiety participate in metal coordination, and what are the implications for catalytic applications?
- Methodological Answer : The carboxylate group acts as a bidentate ligand , coordinating transition metals (e.g., Cu, Fe) in catalytic systems. Characterize complexes via:
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .
Q. What role does the sulfonyl group play in stabilizing transition states during enzyme inhibition assays?
- Methodological Answer : The sulfonyl group forms hydrogen bonds with active-site residues (e.g., histidine in proteases), mimicking natural substrates. Kinetic studies (e.g., Lineweaver-Burk plots) reveal competitive inhibition mechanisms. Mutagenesis experiments can validate key interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
